molecular formula C12H17FN2O2S B7556580 1-(2-Fluoro-5-methylphenyl)sulfonylpiperidin-3-amine

1-(2-Fluoro-5-methylphenyl)sulfonylpiperidin-3-amine

Cat. No. B7556580
M. Wt: 272.34 g/mol
InChI Key: PJXBOYZPPKAYDS-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylphenyl)sulfonylpiperidin-3-amine, commonly known as FMSPA, is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying the central nervous system.

Mechanism of Action

The exact mechanism of action of FMSPA on the σ1 receptor is still not fully understood. However, it has been proposed that binding of FMSPA to the σ1 receptor may modulate intracellular calcium signaling and regulate the activity of various ion channels and neurotransmitter receptors.
Biochemical and Physiological Effects:
Studies have shown that FMSPA can induce various biochemical and physiological effects in vitro and in vivo. These effects include the modulation of calcium signaling, the regulation of synaptic plasticity, and the modulation of pain perception. Additionally, FMSPA has been shown to have neuroprotective properties in various models of neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using FMSPA in lab experiments is its high affinity and selectivity for the σ1 receptor, which allows for more precise and specific modulation of this receptor compared to other ligands. However, one limitation is the lack of understanding of the exact mechanism of action of FMSPA on the σ1 receptor, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on FMSPA. One direction is to further elucidate the mechanism of action of FMSPA on the σ1 receptor and its downstream signaling pathways. Another direction is to investigate the potential therapeutic applications of FMSPA in various neurological and psychiatric disorders. Finally, research on the development of new σ1 receptor ligands with improved pharmacological properties and selectivity is also an important future direction.
Conclusion:
In conclusion, FMSPA is a chemical compound with potential as a tool for studying the central nervous system. Its high affinity and selectivity for the σ1 receptor make it a useful tool for investigating the role of this receptor in various physiological and pathological conditions. Further research is needed to fully understand the mechanism of action of FMSPA and its potential therapeutic applications.

Synthesis Methods

FMSPA can be synthesized through a multi-step process involving the reaction of 3-aminopiperidine with 2-fluoro-5-methylbenzenesulfonyl chloride. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques.

Scientific Research Applications

FMSPA has been used in scientific research as a selective ligand for the σ1 receptor, a protein found in the central nervous system that has been implicated in various physiological processes such as pain perception, memory, and mood regulation. FMSPA has been shown to have high affinity and selectivity for the σ1 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions.

properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)sulfonylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2S/c1-9-4-5-11(13)12(7-9)18(16,17)15-6-2-3-10(14)8-15/h4-5,7,10H,2-3,6,8,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXBOYZPPKAYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)S(=O)(=O)N2CCCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-5-methylphenyl)sulfonylpiperidin-3-amine

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